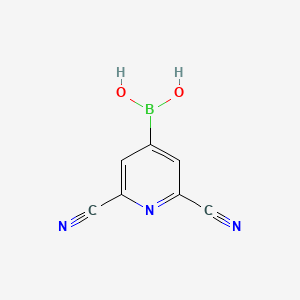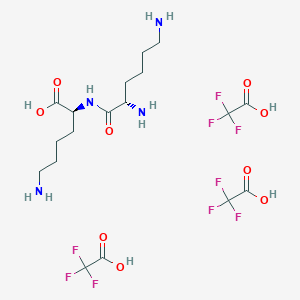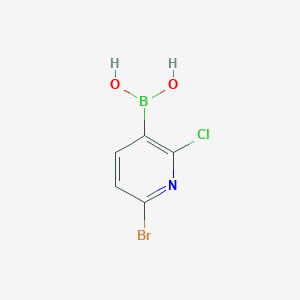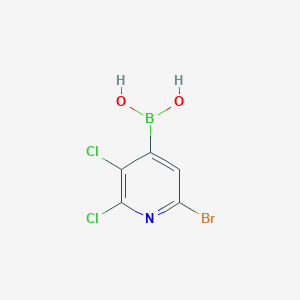
(4-(Azetidin-1-ylmethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(Azetidin-1-ylmethyl)phenyl)boronic acid” is a boronic acid compound with a molecular formula of C10H14BNO2 and a molecular weight of 191.03 . It contains an azetidine ring, which is a four-membered heterocyclic compound with three carbon atoms and one nitrogen atom . The boronic acid part of the molecule is related to boric acid, where one of the three hydroxyl groups is replaced by an alkyl or aryl group .
Synthesis Analysis
The synthesis of azetidines, such as the one present in the compound, can be achieved through various methods. One common method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Boronic acids, on the other hand, can be synthesized through the addition of organometallic reagents to boranes .Molecular Structure Analysis
The molecular structure of “this compound” comprises an azetidine ring attached to a phenyl group through a methylene bridge, and a boronic acid group attached to the phenyl ring . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their unique reactivity. They can form stable complexes with diols and amines, making them useful in various chemical reactions . Azetidines, due to their ring strain, exhibit unique reactivity that can be triggered under appropriate reaction conditions .Applications De Recherche Scientifique
(4-(Azetidin-1-ylmethyl)phenyl)boronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including peptides, nucleosides, and other organic molecules. It has also been used in the development of drugs and other medical treatments, as it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been used in the study of the mechanism of action of various drugs, as well as in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (4-(Azetidin-1-ylmethyl)phenyl)boronic acid is not completely understood, but it is believed to be related to its ability to inhibit the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in a variety of physiological processes, including muscle contraction, learning, and memory. By inhibiting the enzyme, this compound is thought to increase the levels of acetylcholine in the body, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood, but it is believed to be related to its ability to inhibit the enzyme acetylcholinesterase. By inhibiting this enzyme, this compound is thought to increase the levels of acetylcholine in the body, which can lead to a variety of effects. These effects may include increased alertness, improved concentration, and improved memory. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4-(Azetidin-1-ylmethyl)phenyl)boronic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable, making it an ideal compound for use in a variety of experiments. Additionally, this compound is relatively non-toxic, making it safe for use in laboratory settings. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, so it must be used in combination with other compounds to increase its solubility.
Orientations Futures
There are a number of potential future directions for (4-(Azetidin-1-ylmethyl)phenyl)boronic acid. One potential future direction is the development of new therapeutic agents based on this compound. Additionally, further research into the mechanism of action of this compound is needed in order to better understand its effects on the body. Additionally, more research into the biochemical and physiological effects of this compound is needed in order to determine its potential therapeutic applications. Finally, further research into the synthesis of this compound is needed in order to develop more efficient and cost-effective methods of synthesis.
Méthodes De Synthèse
(4-(Azetidin-1-ylmethyl)phenyl)boronic acid can be synthesized using a variety of methods, including the condensation of 4-aminophenylboronic acid and an azetidin-1-ylmethyl halide. This synthesis method involves the formation of a boronic ester through the reaction of the boronic acid with an azetidin-1-ylmethyl halide, followed by the deprotonation of the boronic ester with a base to form this compound. Other methods of synthesis include the direct reaction of 4-aminophenylboronic acid with an azetidin-1-ylmethyl halide, as well as the reaction of 4-aminophenylboronic acid with an azetidin-1-ylmethyl halide in the presence of a base.
Propriétés
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5,13-14H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFWTSCEOVQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)



